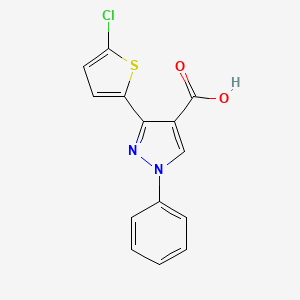![molecular formula C25H26FN5O3 B2480651 3-[4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]-1-methyl-N-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide CAS No. 951592-51-1](/img/structure/B2480651.png)
3-[4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]-1-methyl-N-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like the one often involves condensation reactions, cyclizations, and interactions with heterocyclic amines or cyanoacetamide derivatives. For instance, Abdelhamid and Gomha (2013) reported the synthesis of various pyrazolo and pyridine derivatives via reactions involving sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with heterocyclic amines and cyanoacetamide derivatives, leading to the formation of pyrazolo[1,5-a]pyrimidines and thieno[2,3-b]pyridines (Abdelhamid & Gomha, 2013).
Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using elemental analysis, spectral data, and, when possible, X-ray crystallography. For example, Anuradha et al. (2014) detailed the structural analysis of a related compound through single crystal X-ray diffraction, offering insights into bond lengths, angles, and molecular packing, which are crucial for understanding the molecular structure of complex compounds (Anuradha et al., 2014).
Chemical Reactions and Properties
Compounds within this chemical class can undergo various chemical reactions, including condensation with different amines, cyclizations, and reactions with active methylene compounds. These reactions can lead to a wide array of derivatives, showcasing the chemical versatility and reactivity of the pyrazolo[1,5-a]pyrimidine backbone and related structures. The synthesis pathways and reactions often reveal the potential for generating novel compounds with diverse chemical properties (Miyashita et al., 1990).
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
The synthesis of novel pyrazolopyrimidines derivatives has been a focal point of research due to their potential anticancer and anti-5-lipoxygenase activities. A study by Rahmouni et al. (2016) introduced a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, synthesized via condensation reactions, and evaluated their cytotoxic and 5-lipoxygenase inhibition activities. The structure-activity relationship (SAR) analysis revealed insights into the molecular framework necessary for biological activity, emphasizing the importance of the pyrazolopyrimidine core structure in medicinal chemistry (Rahmouni et al., 2016).
Antiviral Activity
The antiviral potential of benzamide-based 5-aminopyrazoles and their fused heterocycles, including pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, has been explored by Hebishy et al. (2020). This study highlighted the synthesis of these compounds and their significant antiviral activities against the H5N1 subtype of influenza A virus, commonly known as bird flu. The research underscores the versatility of pyrazole derivatives in developing new antiviral agents (Hebishy et al., 2020).
Antimycobacterial Activity
The design and synthesis of thiazole-aminopiperidine hybrid analogues as novel inhibitors of Mycobacterium tuberculosis GyrB have been reported by Jeankumar et al. (2013). These compounds exhibit promising antimycobacterial activity, showcasing the potential of such hybrid molecules in tackling tuberculosis, a significant global health challenge. The study demonstrates the critical role of hybrid molecular design in enhancing biological efficacy against specific targets (Jeankumar et al., 2013).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(2-ethyl-6-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O3/c1-4-18-8-6-7-16(3)22(18)27-21(32)15-30-20-14-29(5-2)28-23(20)24(33)31(25(30)34)13-17-9-11-19(26)12-10-17/h6-12,14H,4-5,13,15H2,1-3H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUBJBCRKCCMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F)CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde](/img/structure/B2480577.png)

![1-chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]isoquinoline-3-carboxamide](/img/structure/B2480580.png)




![[1-(4-Fluorophenyl)cyclopropyl]-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2480588.png)

![Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2480590.png)